(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine
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Overview
Description
(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a methoxy group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Quinoline Moiety: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with a quinoline-based electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline moiety can be reduced under specific conditions to form a dihydroquinoline derivative.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine: can be compared with other piperidine derivatives and quinoline-based compounds.
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Trimethoxyphenylsilane: An organotrialkoxysilane used in sol-gel processing and the preparation of polytrimethoxyphenylsilane.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and quinoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-5-6-16-13(4-3-8-19-16)14(12)10-20-9-7-15(18)17(11-20)21-2/h3-6,8,15,17H,7,9-11,18H2,1-2H3/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFHNLTXTYTSCU-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)CN3CCC(C(C3)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)CN3CC[C@H]([C@H](C3)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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